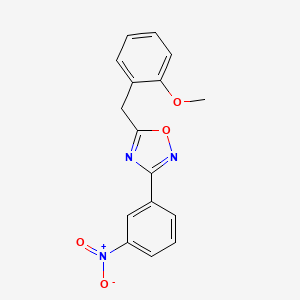![molecular formula C21H24N2O2 B5788159 N-[2-(4-morpholinyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5788159.png)
N-[2-(4-morpholinyl)ethyl]-2,3-diphenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)ethyl]-2,3-diphenylacrylamide, commonly known as compound 48/80, is a synthetic compound that belongs to the class of cationic amphiphilic drugs. It has been widely used in scientific research due to its unique chemical properties and biological effects. In
Mecanismo De Acción
Compound 48/80 exerts its biological effects by binding to the surface of mast cells and activating the G protein-coupled receptor, Mas-related G protein-coupled receptor X2 (MRGPRX2). This leads to the activation of phospholipase C and subsequent release of intracellular calcium, which triggers the exocytosis of inflammatory mediators from mast cells.
Biochemical and Physiological Effects:
Compound 48/80 can induce a wide range of biochemical and physiological effects, including the release of histamine, serotonin, cytokines, and proteases from mast cells. These mediators can cause vasodilation, bronchoconstriction, edema, and tissue damage, which are characteristic features of allergic reactions and inflammation. In addition, compound 48/80 can also affect the function of other cells, such as platelets and neutrophils, by modulating their activation and aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound 48/80 has several advantages as a tool for scientific research, including its high potency, selectivity, and reproducibility. It can induce mast cell activation in a dose-dependent manner and can be used to study the effects of different stimuli on mast cells. However, there are also some limitations to its use, such as its potential toxicity, non-specific effects, and species differences. Therefore, it is important to use appropriate controls and to interpret the results with caution.
Direcciones Futuras
There are several future directions for the use of compound 48/80 in scientific research. One direction is to study the role of MRGPRX2 in mast cell activation and its potential as a therapeutic target for allergic and inflammatory diseases. Another direction is to develop new compounds that can selectively activate or inhibit MRGPRX2 and other receptors involved in mast cell function. Furthermore, compound 48/80 can be used to study the interactions between mast cells and other immune cells, such as T cells and dendritic cells, and their contribution to immune responses and diseases.
Métodos De Síntesis
Compound 48/80 can be synthesized using various methods, including the reaction of 2,3-diphenylacrylic acid with morpholine and subsequent acylation with ethyl chloride. The purity of the synthesized compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Compound 48/80 has been extensively used in scientific research as a tool to study the function of mast cells. Mast cells are important cells of the immune system that play a crucial role in allergic reactions and inflammation. Compound 48/80 can activate mast cells and induce the release of various inflammatory mediators, such as histamine, serotonin, and cytokines. Therefore, it has been used to study the mechanisms of allergic reactions, asthma, and other inflammatory diseases.
Propiedades
IUPAC Name |
(E)-N-(2-morpholin-4-ylethyl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(22-11-12-23-13-15-25-16-14-23)20(19-9-5-2-6-10-19)17-18-7-3-1-4-8-18/h1-10,17H,11-16H2,(H,22,24)/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPORVFAGXRTWAS-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(morpholin-4-yl)ethyl]-2,3-diphenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5788078.png)
![3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5788080.png)
![2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5788092.png)
![methyl 4-{[(propionylamino)carbonothioyl]amino}benzoate](/img/structure/B5788095.png)
![N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788100.png)
![methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B5788107.png)
![N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788119.png)
![4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5788130.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5788145.png)

![3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5788167.png)
![N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5788171.png)
![2-[(2-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5788173.png)
